molecular formula C15H12N2O5 B14950851 3-{[(E)-(2-methoxy-5-nitrophenyl)methylidene]amino}benzoic acid

3-{[(E)-(2-methoxy-5-nitrophenyl)methylidene]amino}benzoic acid

Cat. No.: B14950851
M. Wt: 300.27 g/mol
InChI Key: FXFBMQTXGCFLKA-UHFFFAOYSA-N
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Description

3-{[(E)-(2-methoxy-5-nitrophenyl)methylidene]amino}benzoic acid is a Schiff base compound, characterized by the presence of an imine group (C=N) formed by the condensation of an aromatic amine with an aldehyde. Schiff bases are known for their stability and ability to form complexes with metal ions, making them valuable in various fields such as catalysis, medicine, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-(2-methoxy-5-nitrophenyl)methylidene]amino}benzoic acid typically involves the condensation reaction between 2-methoxy-5-nitrobenzaldehyde and 3-aminobenzoic acid. The reaction is usually carried out in an ethanol solvent under reflux conditions, with the addition of a catalytic amount of acid to facilitate the formation of the imine bond .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-{[(E)-(2-methoxy-5-nitrophenyl)methylidene]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-{[(E)-(2-methoxy-5-nitrophenyl)methylidene]amino}benzoic acid is primarily related to its ability to form complexes with metal ions. The imine group (C=N) and the carboxylic acid group (COOH) can coordinate with metal ions, stabilizing them in various oxidation states. This coordination can influence the electron distribution in the metal complex, thereby affecting its catalytic and biological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in 3-{[(E)-(2-methoxy-5-nitrophenyl)methylidene]amino}benzoic acid imparts unique electronic properties, influencing its reactivity and stability. This makes it distinct from other similar compounds and can affect its coordination behavior with metal ions .

Properties

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

3-[(2-methoxy-5-nitrophenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C15H12N2O5/c1-22-14-6-5-13(17(20)21)8-11(14)9-16-12-4-2-3-10(7-12)15(18)19/h2-9H,1H3,(H,18,19)

InChI Key

FXFBMQTXGCFLKA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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